3-Bromo-2-chloro-N-Boc-L-phenylalanine
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Overview
Description
3-Bromo-2-chloro-N-Boc-L-phenylalanine is a synthetic compound with the molecular formula C14H17BrClNO4 and a molecular weight of 378.65 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-2-chloro-N-Boc-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by bromination and chlorination of the aromatic ring. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-Bromo-2-chloro-N-Boc-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-chloro-N-Boc-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for the amino function.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-N-Boc-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino function during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in further biochemical interactions .
Comparison with Similar Compounds
3-Bromo-2-chloro-N-Boc-L-phenylalanine can be compared with other similar compounds, such as:
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine: Similar in structure but with a different protecting group (Fmoc) instead of Boc.
N-Boc-3-bromo-L-phenylalanine: Lacks the chlorine atom, making it less versatile in certain reactions.
The uniqueness of this compound lies in its dual halogenation (bromine and chlorine) and the presence of the Boc protecting group, which provides specific reactivity and protection during synthetic processes.
Biological Activity
However, I can provide some general insights about structurally similar compounds based on the limited information available:
Structural Characteristics and Potential Biological Implications
3-Bromo-2-chloro-N-Boc-L-phenylalanine is a modified amino acid derivative with several key features that could influence its biological activity:
- Halogenated aromatic ring: The presence of bromine and chlorine atoms on the phenyl ring likely alters the compound's electronic properties and reactivity.
- N-Boc protection: The tert-butoxycarbonyl (Boc) group protects the amino group, which could affect the compound's behavior in biological systems .
- L-configuration: As an L-amino acid derivative, it may interact with biological systems similarly to natural amino acids.
Potential Applications
While specific data on this compound is not available, similar compounds have been used in various research areas:
- Peptide synthesis: The N-Boc protection suggests potential use as a building block in peptide synthesis .
- Medicinal chemistry: Halogenated phenylalanine derivatives have been explored in drug development .
- Chemical biology: Such compounds may serve as probes for studying biological processes or protein-ligand interactions.
Comparative Analysis
To provide context, here's a comparison with similar compounds:
Compound | Key Features | Potential Biological Implications |
---|---|---|
This compound | Bromine at 3-position, chlorine at 2-position, N-Boc protected | Unique halogen positioning may affect reactivity and binding properties |
N-Boc-3-bromo-2-fluoro-L-phenylalanine | Bromine at 3-position, fluorine at 2-position | Fluorine instead of chlorine may alter biological activity differently |
N-Boc-3-bromo-4-fluoro-L-phenylalanine | Bromine at 3-position, fluorine at 4-position | Different halogen positioning could impact chemical behavior and biological activity |
It's important to note that without specific studies on this compound, these comparisons are speculative and based on general principles of medicinal chemistry and the behavior of similar compounds.
Research Gaps and Future Directions
The lack of specific information on this compound highlights several research opportunities:
- Synthesis and characterization of the compound
- Evaluation of its biological activity in various assays
- Exploration of its potential as a building block in peptide synthesis
- Investigation of its interactions with biological targets
Properties
Molecular Formula |
C14H17BrClNO4 |
---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
(2S)-3-(3-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
NXDKZWPRBMBGMI-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Br)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
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